Androgenic Activity: Norvinisterone Exhibits Approximately One-Third the Androgenic Potency of Nandrolone in Castrated Rat Bioassays
In the classic myotrophic–androgenic model using castrated male rats, norvinisterone (tested as the 17α-vinyl derivative of 19-nortestosterone) displayed androgenic activity equivalent to roughly one‑third (~33%) that of the parent compound nandrolone (19‑nortestosterone), as measured by ventral prostate weight response [1]. This contrasts sharply with the 17α‑ethynyl analog (norethisterone), which shows negligible androgenic stimulation in comparable assays. The quantitative relationship was established in the same experimental series that characterized 17‑ethyl‑19‑nortestosterone (norethandrolone) as having the greatest myotrophic‑androgenic separation among all tested congeners [1].
| Evidence Dimension | Androgenic potency (ventral prostate weight gain in castrated rat) |
|---|---|
| Target Compound Data | ~33% of nandrolone activity |
| Comparator Or Baseline | Nandrolone (19-nortestosterone) = 100% reference |
| Quantified Difference | Norvinisterone ≈ 1/3 nandrolone androgenic activity |
| Conditions | Intramuscular administration, castrated male rat, ventral prostate endpoint, Saunders & Drill 1956 experimental series |
Why This Matters
This fixed ratio provides a calibrated tool for experiments requiring a defined androgenic contribution alongside progestogenic action, enabling researchers to select norvinisterone when a moderate androgen signal is experimentally desired rather than the negligible androgenicity of ethynyl progestins.
- [1] Saunders, F.J.; Drill, V.A. The myotrophic and androgenic effects of 17-ethyl-19-nortestosterone and related compounds. Endocrinology 1956, 58 (5), 567–572. View Source
